molecular formula C19H21NO5S B6503683 3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide CAS No. 1396678-31-1

3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide

Cat. No.: B6503683
CAS No.: 1396678-31-1
M. Wt: 375.4 g/mol
InChI Key: GGFLDDYYPLINIM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.11404394 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide , with CAS number 1396678-31-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of the compound includes a benzenesulfonyl group attached to a propanamide backbone and a benzopyran moiety. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections detail specific activities associated with the compound.

1. Anti-inflammatory Activity

Studies have shown that sulfonamide derivatives can inhibit inflammatory responses. For instance, in vivo tests demonstrated that related compounds significantly reduced carrageenan-induced rat paw edema, indicating strong anti-inflammatory effects. In one study, compounds similar to the target compound showed inhibition rates of up to 94.69% at specific time intervals .

Table 1: Anti-inflammatory Effects of Sulfonamide Derivatives

CompoundInhibition Rate (%) at 1hInhibition Rate (%) at 2hInhibition Rate (%) at 3h
Compound 4a94.6989.6687.83
Compound 4cXXX

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. A study highlighted that similar benzenesulfonamide derivatives exhibited varying degrees of antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity against pathogens such as E. coli and S. aureus.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
Compound 4d6.72X
Compound 4hX6.63
Compound 4a6.676.45

3. Antioxidant Activity

The antioxidant potential of the compound is another area of interest. Compounds with similar structures have shown significant antioxidant activity, comparable to standard antioxidants like Vitamin C. For example, one derivative exhibited an IC50 value of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of sulfonamide derivatives:

  • Study on Perfusion Pressure : Research involving isolated rat heart models demonstrated that certain benzenesulfonamides could modulate perfusion pressure and coronary resistance, suggesting cardiovascular implications .
  • Synthesis and Characterization : A study synthesized various sulfonamide derivatives and evaluated their antibacterial and anti-inflammatory properties, confirming their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anti-inflammatory and analgesic properties. Research indicates that derivatives of benzopyran exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to this structure can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : The presence of the benzopyran structure is associated with antioxidant properties, which can protect cells from oxidative stress and may contribute to the prevention of chronic diseases .

Drug Development

The sulfonamide group is known for its role in various pharmaceuticals, particularly antibiotics. The unique combination in this compound suggests potential applications in:

  • Antimicrobial Agents : Research into sulfonamides has revealed their effectiveness against bacterial infections. This compound may serve as a lead for developing new antimicrobial agents .
  • Cancer Treatment : Preliminary studies indicate that compounds containing similar functional groups may exhibit cytotoxic effects on cancer cells, warranting further investigation into their use in oncology .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzopyran derivatives, revealing that modifications to the sulfonamide moiety enhanced anti-inflammatory activity. The results suggested that compounds with similar structural features could be effective in reducing inflammation in animal models .

Case Study 2: Antimicrobial Properties

Research conducted on sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria. In vitro tests indicated that compounds with a similar framework to 3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide showed promise as potential antibiotics .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-18(10-13-26(23,24)15-6-2-1-3-7-15)20-14-19(22)11-12-25-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFLDDYYPLINIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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